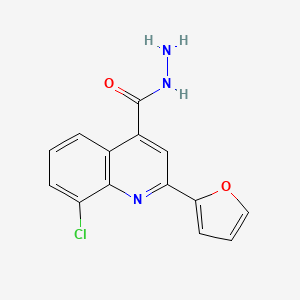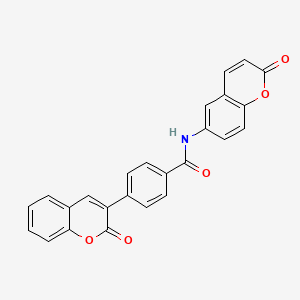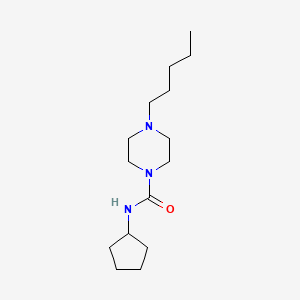
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide
Descripción general
Descripción
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide, also known as CQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ belongs to the family of quinoline derivatives and has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit antimalarial, anticancer, antiviral, and anti-inflammatory activities. 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been used as an antimalarial drug for decades and has been shown to be effective against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has also been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Moreover, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been shown to have antiviral activity against several viruses, including HIV, SARS-CoV-2, and Zika virus. Additionally, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide is not fully understood. However, it is believed that 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide exerts its antimalarial activity by inhibiting the heme polymerization process, which is required for the survival of the malaria parasite. 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has also been shown to inhibit autophagy, a process that is involved in the degradation of intracellular components. This inhibition of autophagy is believed to be responsible for the anticancer activity of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide. Moreover, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been shown to inhibit the replication of several viruses by interfering with their entry and replication processes.
Biochemical and Physiological Effects:
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit DNA synthesis, RNA synthesis, and protein synthesis. 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has also been shown to induce apoptosis, a process that is involved in the programmed cell death of cancer cells. Moreover, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been shown to inhibit the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has several advantages for lab experiments. It is easy to synthesize, stable under normal laboratory conditions, and exhibits a wide range of biological activities. Moreover, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has a high solubility in water, which makes it easy to handle in lab experiments. However, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide also has some limitations for lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. Moreover, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been shown to exhibit variable activity against different strains of viruses, which may limit its use as an antiviral agent.
Direcciones Futuras
There are several future directions for the research on 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide. One of the potential future directions is to investigate the use of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide as a combination therapy with other drugs for the treatment of various diseases. Another potential future direction is to investigate the use of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide as a prophylactic agent against various diseases. Moreover, the development of new derivatives of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide with improved activity and reduced toxicity is another potential future direction for the research on 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide. Finally, the investigation of the mechanism of action of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide and its interaction with cellular components is another potential future direction for the research on 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide.
Conclusion:
In conclusion, 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide, also known as 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide, is a synthetic compound that exhibits a wide range of biological activities. 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including malaria, cancer, viral infections, and inflammatory diseases. The synthesis of 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide is easy, and the compound is stable under normal laboratory conditions. 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 8-chloro-2-(2-furyl)-4-quinolinecarbohydrazide, including investigating its use as a combination therapy, prophylactic agent, and developing new derivatives with improved activity and reduced toxicity.
Propiedades
IUPAC Name |
8-chloro-2-(furan-2-yl)quinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-10-4-1-3-8-9(14(19)18-16)7-11(17-13(8)10)12-5-2-6-20-12/h1-7H,16H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQHJLOLRYUGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)NN)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetylphenyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4664577.png)
![5,7-dimethyl-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B4664583.png)
![4-methyl-1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4664594.png)
![2-{1-(3-methylbutyl)-4-[4-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4664601.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide](/img/structure/B4664608.png)
![2-naphthyl[1-(2-pyrazinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B4664611.png)
![3,4-dichloro-N-[2-(4-ethyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4664617.png)

![1-[2-(4-ethylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4664660.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4664662.png)
![N-(3,5-dimethylphenyl)-2-[(4-isopropylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4664675.png)
![N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4664680.png)

![methyl 3-bromo-5-(3,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4664694.png)